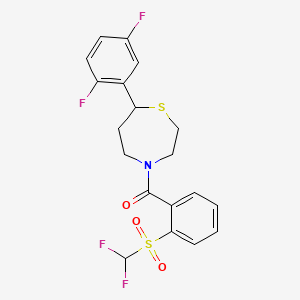

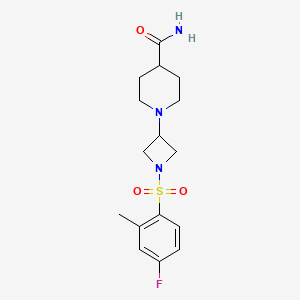

![molecular formula C24H21F3N4O4S B2518545 N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 392685-24-4](/img/structure/B2518545.png)

N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide is a complex organic molecule that appears to be designed for potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar furan carboxamide derivatives and their synthesis, which can be extrapolated to understand the possible synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related furan carboxamide derivatives involves the initial formation of furan-2-carbonyl chloride followed by a reaction with an amine, such as 4-bromoaniline, to yield N-(4-bromophenyl)furan-2-carboxamide with high yields . Further functionalization of the carboxamide core can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows the introduction of various aryl groups to the furan ring . The synthesis of the specific compound would likely involve a similar initial step of forming the furan-2-carboxamide core, followed by a series of reactions to introduce the triazole and the dimethoxyphenyl and trifluoromethylphenyl groups.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring linked to an amide group. The furan ring is a five-membered aromatic ring with oxygen as a heteroatom, which can participate in various chemical reactions due to its aromaticity and the electron-rich nature of oxygen . The presence of a triazole ring in the compound of interest suggests additional sites for potential interactions due to the three nitrogen atoms in the triazole, which can engage in hydrogen bonding and other non-covalent interactions.

Chemical Reactions Analysis

Furan carboxamide derivatives can undergo various chemical reactions, including cross-coupling reactions to introduce different substituents on the aromatic ring . The presence of electron-donating and electron-withdrawing groups, such as dimethoxy and trifluoromethyl groups, can influence the reactivity of the compound by affecting the electron density distribution within the molecule. These substituents can also impact the molecule's ability to interact with biological targets, potentially enhancing its pharmacological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. The presence of the furan ring contributes to the compound's aromatic character, while the amide group can engage in hydrogen bonding, affecting solubility and melting point . The introduction of substituents like dimethoxy and trifluoromethyl groups can further modify these properties, potentially increasing lipophilicity and affecting the compound's pharmacokinetic profile. The specific physical and chemical properties of this compound would need to be determined experimentally.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

- Synthesis and Cyclization Enhancements : Research by Saitoh et al. (2001, 2002) demonstrated the synthesis of related triazol derivatives through cyclization methods enhanced by boron trifluoride diethyl etherate. This process emphasizes the compound's utility in synthetic organic chemistry, particularly in the formation of complex heterocyclic structures that could potentially include the compound (Saitoh et al., 2001); (Saitoh et al., 2002).

Biological and Pharmacological Research

- Antitubercular and Antibacterial Activities : Bodige et al. (2020) explored the antitubercular and antibacterial activities of triazinyl carboxamide derivatives, indicating the potential application of triazol compounds in combating infectious diseases. This suggests the possible relevance of the compound for antimicrobial research (Bodige et al., 2020).

Material Science and Chemistry

- Molecular and Structural Studies : Calleri et al. (1986) conducted molecular-orbital calculations on furoxan derivatives, which may relate to the structural analysis and electronic properties of the compound . This kind of study is crucial for understanding the electronic configuration and reactivity of novel chemical entities (Calleri et al., 1986).

Imaging and Diagnostic Applications

- PET Imaging of Microglia : Horti et al. (2019) discussed the synthesis and application of a PET radiotracer targeting CSF1R, which is used for imaging reactive microglia in neuroinflammation. While the direct link to the specific compound isn't mentioned, the research underscores the potential of similar compounds in diagnostic imaging and neuroinflammation studies (Horti et al., 2019).

Supramolecular Chemistry

- Hirshfeld Surface Analysis : Prabhuswamy et al. (2016) carried out the synthesis and crystal structure analysis of a pyrazole-carboxamide derivative, contributing to the field of crystal engineering and supramolecular chemistry. Such analyses are vital for designing molecules with specific interaction patterns and properties (Prabhuswamy et al., 2016).

Propiedades

IUPAC Name |

N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N4O4S/c1-33-17-8-4-9-18(34-2)21(17)31-20(13-28-22(32)19-10-5-11-35-19)29-30-23(31)36-14-15-6-3-7-16(12-15)24(25,26)27/h3-12H,13-14H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWMWBQCOLONLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2518469.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)

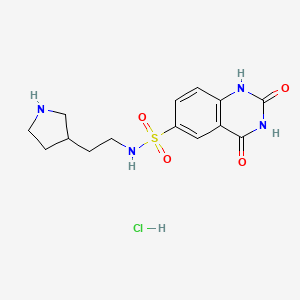

![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)

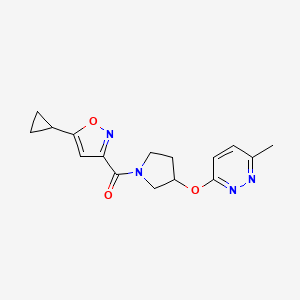

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)